molecular formula C20H20FN3O2S2 B306106 3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one

3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one

Cat. No.: B306106
M. Wt: 417.5 g/mol
InChI Key: NNUZLPINDNFWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl group, two methyl groups, and a sulfanyl group linked to a pyrrolidinyl moiety

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route includes the cyclocondensation of 4-fluorobenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalystThe final step involves the formation of the thienopyrimidinone core through a cyclization reaction under acidic conditions .

Chemical Reactions Analysis

3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures under specific conditions.

Scientific Research Applications

3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with other enzymes and proteins involved in bacterial metabolism and replication .

Comparison with Similar Compounds

3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidinones, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O2S2

Molecular Weight

417.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20FN3O2S2/c1-12-13(2)28-18-17(12)19(26)24(15-7-5-14(21)6-8-15)20(22-18)27-11-16(25)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3

InChI Key

NNUZLPINDNFWQD-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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